2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one
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Overview
Description
2,2-Dimethyl-4-oxa-1-azabicyclo[410]heptan-5-one is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one: Shares a similar bicyclic structure but with different functional groups.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring but different overall structure
Uniqueness
2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
94637-30-6 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C7H11NO2/c1-7(2)4-10-6(9)5-3-8(5)7/h5H,3-4H2,1-2H3 |
InChI Key |
LKGANVJRITTZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C2N1C2)C |
Origin of Product |
United States |
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